molecular formula C20H19N3O3S2 B2970904 3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 887453-29-4

3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2970904
CAS No.: 887453-29-4
M. Wt: 413.51
InChI Key: KEOQFXDXXQKLEZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. The compound features a 3,4-dimethoxyphenyl substituent at position 3 and a pyridin-2-ylmethylthio group at position 2. The dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyridinylmethylthio moiety could modulate binding interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(pyridin-2-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-25-16-7-6-14(11-17(16)26-2)23-19(24)18-15(8-10-27-18)22-20(23)28-12-13-5-3-4-9-21-13/h3-7,9,11H,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQFXDXXQKLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a structural and functional comparison of the target compound with a closely related analog, 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (), alongside hypothetical analogs.

Table 1: Structural and Functional Comparison

Feature Target Compound 2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Position 3 Substituent 3,4-Dimethoxyphenyl (electron-rich, lipophilic) Phenyl (simpler aromatic, less polar)
Position 2 Substituent Pyridin-2-ylmethylthio (H-bond acceptor via pyridine N, moderate polarity) Morpholino-2-oxoethylthio (polar morpholine ring, enhances solubility)
Molecular Weight ~455.5 g/mol (estimated) ~457.5 g/mol (reported)
Therapeutic Implications Potential kinase inhibition (dimethoxyphenyl mimics ATP-binding motifs) Likely solubility-driven applications (e.g., CNS targets due to morpholine’s BBB penetration)
Key Registry Numbers Not publicly available (hypothetical) 686770-06-9; CHEMBL1583040

Analysis of Substituent Effects

Position 3 Substituent: The 3,4-dimethoxyphenyl group in the target compound introduces methoxy groups, which are electron-donating and may enhance π-π interactions with hydrophobic enzyme pockets. Dimethoxy groups increase lipophilicity (logP ~3.5 estimated) compared to the phenyl analog (logP ~2.8), favoring membrane penetration but possibly limiting aqueous solubility.

Position 2 Substituent: The pyridin-2-ylmethylthio group offers a nitrogen atom capable of hydrogen bonding, which could improve binding specificity to kinases or receptors. In contrast, the morpholino-2-oxoethylthio group in contains a morpholine ring, a known solubility-enhancing moiety that may improve pharmacokinetics (e.g., blood-brain barrier penetration) .

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